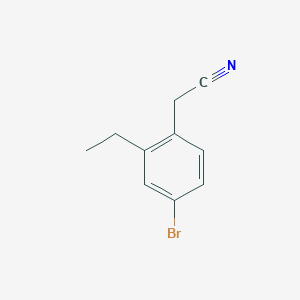

(4-Bromo-2-ethyl-phenyl)-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-2-ethyl-phenyl)-acetonitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes

Several synthetic methods can be employed to produce (4-Bromo-2-ethyl-phenyl)-acetonitrile, including:

- Nitrilation of Aromatic Compounds : Utilizing brominated precursors and nitrating agents.

- Reactions Involving Brominated Aromatics : Employing nucleophilic substitution reactions where the bromine atom can be replaced by a nitrile group.

- One-Pot Synthesis : Combining multiple steps into a single reaction vessel to enhance yield and efficiency.

These methods allow for efficient production while maintaining high purity levels.

The biological activity of this compound has been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These studies suggest that compounds with structural similarities may exhibit comparable biological activities, indicating potential therapeutic applications.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further pharmacological evaluation.

- Antimicrobial Properties : The compound's structure may allow it to interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects.

Interaction Studies

High-throughput screening methods are often used to evaluate how this compound interacts with various biological targets. These studies are crucial for determining the compound's efficacy and safety profile in potential therapeutic contexts.

Case Studies on Interactions

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes linked to disease pathways.

- Receptor Binding : Investigations into receptor interactions reveal that this compound may bind effectively to certain targets involved in signaling pathways.

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-(4-bromo-2-ethylphenyl)acetonitrile |

InChI |

InChI=1S/C10H10BrN/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7H,2,5H2,1H3 |

InChI Key |

XVYDPJFPEOMRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)CC#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.